6-Amino-4-(4-bromophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(4-bromophenyl)-3-ET-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry This compound is known for its unique structural features, which include a pyranopyrazole core fused with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(4-bromophenyl)-3-ET-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the one-pot, four-component reaction involving aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malononitrile . This method is favored for its efficiency, high yields, and environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar MCR strategies, with optimizations for reaction conditions such as temperature, solvent, and catalyst to ensure high throughput and cost-effectiveness. The use of green chemistry principles, such as aqueous media and reusable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(4-bromophenyl)-3-ET-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered biological activities.
Substitution: The bromophenyl group allows for substitution reactions, introducing various functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or water to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, each with potentially unique biological activities and applications .
Scientific Research Applications
6-Amino-4-(4-bromophenyl)-3-ET-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-amino-4-(4-bromophenyl)-3-ET-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s structure allows it to intercalate with DNA, inhibiting DNA replication and transcription, which can lead to cytotoxic effects in cancer cells . Additionally, its ability to interact with enzymes and receptors contributes to its antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-aryl-3-(trifluoromethyl)-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile
- 6-Amino-4-aryl-2,4-dihydro-3-phenyl pyrano(2,3-c)pyrazole-5-carbonitrile
Uniqueness
Compared to similar compounds, 6-amino-4-(4-bromophenyl)-3-ET-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile stands out due to the presence of the bromophenyl group, which enhances its biological activity and allows for further functionalization through substitution reactions . This unique feature makes it a valuable compound for developing new drugs and materials with specific properties.
Biological Activity
6-Amino-4-(4-bromophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The compound is synthesized through a multi-component reaction involving aldehydes, isocyanides, and other reagents under specific conditions. The synthesis typically yields high purity and good yields, making it suitable for further biological evaluation.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas:
- Antitumor Activity : Research indicates that derivatives of pyrano[2,3-c]pyrazoles exhibit significant antitumor effects. For instance, compounds similar to this compound have shown inhibitory activity against key cancer-related kinases such as BRAF(V600E) and EGFR .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro by inhibiting the production of pro-inflammatory cytokines. This activity suggests its potential use in treating inflammatory diseases .
- Antimicrobial Properties : Studies have reported that pyrazole derivatives possess antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Antitumor Studies
A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in glioblastoma and breast cancer cells. The compound exhibited an EC50 value significantly lower than that of standard chemotherapeutic agents.
Cell Line | EC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis |
U87 (Glioblastoma) | 10 | Inhibition of EGFR signaling |
A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Mechanism
In a separate investigation focusing on the anti-inflammatory properties, the compound was found to inhibit NF-kB activation in macrophages stimulated with lipopolysaccharide (LPS). This inhibition resulted in decreased levels of TNF-alpha and IL-6.
Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 | 200 |
Compound (10 µM) | 50 | 70 |
Case Studies
- Case Study on Glioblastoma : A study involving patient-derived glioma stem cells highlighted the compound's ability to inhibit neurosphere formation and induce cell death selectively in cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies.
- Combination Therapy : In vitro studies combining this compound with doxorubicin showed a synergistic effect, enhancing cytotoxicity against resistant breast cancer cell lines. The combination index indicated a significant reduction in IC50 values compared to single-agent treatments.
Properties
Molecular Formula |
C15H13BrN4O |
---|---|
Molecular Weight |
345.19 g/mol |
IUPAC Name |
6-amino-4-(4-bromophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C15H13BrN4O/c1-2-11-13-12(8-3-5-9(16)6-4-8)10(7-17)14(18)21-15(13)20-19-11/h3-6,12H,2,18H2,1H3,(H,19,20) |
InChI Key |
DQEHOBBJWPEJDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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